molecular formula C13H17N5O B3883168 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]morpholine

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]morpholine

Cat. No.: B3883168
M. Wt: 259.31 g/mol
InChI Key: GVLONADNZUMIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]morpholine is a complex organic compound that belongs to the class of pyrazolylpyridazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]morpholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyrazolylpyridazine derivatives have been shown to interact with hydrazide enzymes, leading to the formation of hydrazine-1-carboxamide and hydrazine-1-carbothioamide derivatives . These interactions are crucial for the compound’s biological activity, influencing its role in biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazolylpyridazine derivatives have been reported to exhibit growth-stimulating activity in plant cells . This suggests that this compound may have similar effects on other cell types, potentially influencing cellular proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, leading to the formation of stable complexes that inhibit or activate enzymatic activity . These interactions result in alterations in cellular processes, contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrazolylpyridazine derivatives exhibit stable biological activity over extended periods . The degradation products of these compounds may also have biological effects, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as growth stimulation and enhanced cellular function . At higher doses, toxic or adverse effects may be observed. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, pyrazolylpyridazine derivatives have been shown to influence the activity of hydrazide enzymes, leading to changes in metabolic pathways . These interactions are crucial for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biological effects . The localization of the compound within cells is crucial for its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]morpholine typically involves the reaction of 3,5-dimethylpyrazole with pyridazine derivatives under controlled conditions. One common method involves the condensation of acetylacetone and hydrazine to form 3,5-dimethylpyrazole, which is then reacted with pyridazine derivatives . The reaction is usually carried out in anhydrous benzene with stirring and refluxing for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]morpholine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of pyrazole and pyridazine rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-10-9-11(2)18(16-10)13-4-3-12(14-15-13)17-5-7-19-8-6-17/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLONADNZUMIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1.95 g (0.01 moles) of 3-morpholino-6-pyridazinylhydrazine, 1.0 g (0.01 moles) of acetylacetone and 20 ml of ethanol is heated to reflux for 3 hours. After cooling the separated crystals are filtered, washed with ethanol and dried. Yield: 1.65 g (64.5%); m.p. 119°-121° C.
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]morpholine
Reactant of Route 3
Reactant of Route 3
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]morpholine
Reactant of Route 4
Reactant of Route 4
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]morpholine
Reactant of Route 5
Reactant of Route 5
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]morpholine
Reactant of Route 6
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.